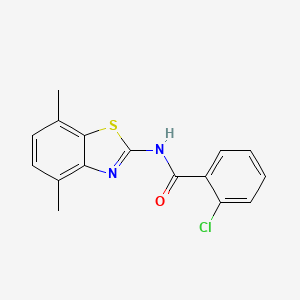

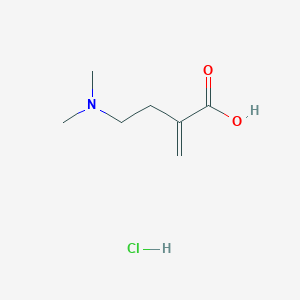

![molecular formula C5H7N7 B2827889 3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 330977-51-0](/img/structure/B2827889.png)

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo-triazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused triazole and triazine ring structure . These compounds are often designed and synthesized based on a fused-triazole backbone with various substituents .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the reaction of amino-substituted triazolo-triazines with various reagents . For example, one study reported the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts based on a fused-triazole backbone with two C-amino groups as substituents .Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine ring structure . The specific structure can vary depending on the substituents attached to the ring system .Chemical Reactions Analysis

Triazolo-triazine derivatives can undergo various chemical reactions. For example, they can react with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide, resulting in alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives can vary widely depending on their specific structure. For example, some compounds exhibit remarkable thermal stabilities . The density, decomposition temperature, and detonation performance of these compounds can also vary .科学的研究の応用

Synthesis Approaches

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine and its derivatives have been synthesized through various methods. For instance, the synthesis of 5,7-diamino[1,2,4]triazolo[1,5-a][1,3,5]triazines was achieved by cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine. This process involved the preparation of substituted 3(5)-amino-1,2,4-triazoles from corresponding hydrazides and S-methylisothiourea, followed by ring closure of intermediate acylaminoguanidines (Dolzhenko, Chui, & Dolzhenko, 2007). Furthermore, the synthesis of 2,5,7-triamino[1,2,4]triazolo[1,5-a][1,3,5]triazines also involved the reaction of 3,5-diamino-1,2,4-triazoles with cyanoguanidine (Dolzhenko, Chui, & Dolzhenko, 2006).

Structural Characteristics

7-Dimethyl-amino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, a derivative, crystallizes with methanol to form a compound where the heterocyclic core is essentially planar. Both amino groups are involved in π-electron delocalization with the triazolo[1,5-a][1,3,5]triazine nucleus. The structure exhibits weak intramolecular C-H⋯N hydrogen bonds, and the crystal packing is stabilized by intermolecular N-H⋯N hydrogen bonds (Dolzhenko, Tan, Koh, Woo, & Chui, 2008).

Medicinal Chemistry Applications

Adenosine A2a Receptor Antagonists

Novel diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. These compounds have demonstrated oral activity in rodent models of Parkinson's disease. A variety of linear, monocyclic, and bicyclic diamines have been used to replace the piperazinyl group, yielding analogues with low nanomolar affinity toward the A(2a) receptor and significant selectivity with respect to the A(1) receptor (Vu et al., 2004).

作用機序

The mechanism of action of triazolo-triazine derivatives can vary depending on their specific structure and the context in which they are used. For example, some derivatives have been studied for their potential as energetic materials, where their performance properties can be changed by careful choice of functional groups .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c1-2-10-11-5-9-3(6)8-4(7)12(2)5/h1H3,(H4,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYSKOUBBKWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=NC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

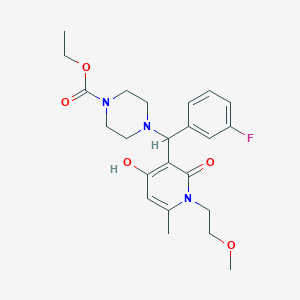

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)

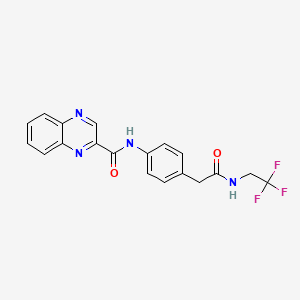

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)

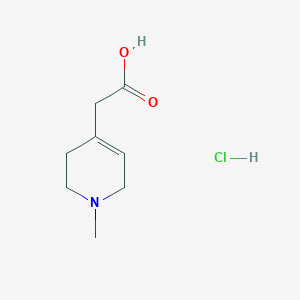

![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)